(R)-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with a unique structure that combines a morpholine ring with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of morpholine derivatives with sulfonate esters. One common method includes the use of ®-3-hydroxymorpholine as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate ester to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups.
3(5)-Substituted Pyrazoles: Share some structural features but differ in their chemical properties and reactivity
Uniqueness
®-(5-Oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its combination of a morpholine ring and a sulfonate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C12H15NO5S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
[(3R)-5-oxomorpholin-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-4-11(5-3-9)19(15,16)18-7-10-6-17-8-12(14)13-10/h2-5,10H,6-8H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
HDGQSHPUGAJPKD-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCC(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCC(=O)N2 |
Origin of Product |
United States |
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